N-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide
CAS No.:
Cat. No.: VC13242980
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O2S |
|---|---|
| Molecular Weight | 263.32 g/mol |
| IUPAC Name | N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide |
| Standard InChI | InChI=1S/C12H13N3O2S/c1-8-14-10(7-18-8)6-17-11-4-2-9(3-5-11)12(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |
| Standard InChI Key | QHRPKGPTUYZTBY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N |
| Canonical SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a central benzene ring substituted at the para position with a methoxy group linked to a 2-methylthiazole heterocycle. The hydroxamic acid group (-NH-OH) is attached to the benzene ring’s carboximidamide moiety, enabling metal chelation and hydrogen bonding. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to electronic delocalization and lipophilicity, which are critical for membrane permeability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 263.32 g/mol | |
| Melting Point | 190–192°C | |
| CAS Number | 306935-19-3 | |
| SMILES Notation | CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N |
Spectroscopic and Physicochemical Data
The compound’s infrared (IR) spectrum likely exhibits peaks corresponding to the hydroxamic acid O-H stretch (~3200 cm), thiazole C=N stretch (~1600 cm), and aromatic C-H bends (~700 cm). Nuclear magnetic resonance (NMR) data would reveal distinct signals for the thiazole methyl group (~2.5 ppm, singlet) and the benzene ring’s methoxy protons (~4.5 ppm, triplet). Its solubility profile is dominated by moderate polarity, with limited aqueous solubility but enhanced solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide follows a multi-step protocol:
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Thiazole Formation: Condensation of 2-methylthiazole-4-carbaldehyde with hydroxylamine yields the thiazole-methanol intermediate.
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Etherification: Reaction of 4-hydroxybenzamidoxime with the thiazole-methanol intermediate under Mitsunobu conditions introduces the methoxy-thiazole substituent.
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Hydroxamic Acid Installation: Oxidation of the amidoxime group generates the hydroxamic acid functionality, finalized via purification using column chromatography.
Stability and Reactivity
The compound’s stability is influenced by the hydroxamic acid group, which is prone to hydrolysis under acidic or basic conditions. The thiazole ring’s electron-deficient nature renders it susceptible to nucleophilic attack at the C2 position, while the methyl group enhances steric protection .
Biological Relevance and Mechanisms
Hydroxamic Acid Pharmacophore
Hydroxamic acids are potent inhibitors of metalloenzymes due to their ability to chelate metal ions such as zinc(II). This group is critical in blocking active sites of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and inflammation . For example, HDAC inhibitors like vorinostat share structural similarities with this compound, suggesting potential epigenetic modulation .
Thiazole-Mediated Bioactivity
Thiazole derivatives exhibit broad-spectrum antimicrobial and anticancer activities. The 2-methylthiazole moiety in this compound may interfere with bacterial DNA gyrase or fungal ergosterol biosynthesis, as observed in structurally analogous agents .
Table 2: Biological Activities of Related Thiazole-Hydroxamic Acid Hybrids
Research Gaps and Future Directions
Despite its promising scaffold, no in vivo studies or clinical trials have been reported for this compound. Priority research areas include:
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